molecular formula C22H27N7O2S B608742 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one CAS No. 1951483-29-6

6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Katalognummer B608742
CAS-Nummer: 1951483-29-6
Molekulargewicht: 453.565
InChI-Schlüssel: JNPRPMBJODOFEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY3214996 is an inhibitor of ERK1 and ERK2 (IC50 = 5 nM for both). It inhibits cell proliferation of tumor cells in vitro, including those expressing B-RAF, N-Ras, or K-Ras mutations. LY3214996 inhibits tumor growth in B-RAF or N-Ras mutant melanoma, B-RAF or K-Ras mutant colorectal, lung, and pancreatic cancer mouse xenograft models, as well as patient-derived xenograft (PDX) mouse models.
LY-3214996 is a otent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, LY3214996 inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival.

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment Strategies for RAS-Driven Lung Cancer

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of RAS-Driven Lung Cancer .

Summary of the Application

LY3214996 is a novel and selective ATP-competitive ERK1/2 inhibitor that has shown promising results in the treatment of RAS-driven lung cancer . The ERK1/2 proteins play a crucial role in transmitting mitogenic signals and activating cytoplasmic and nuclear targets within the MAPK pathway . The application of LY3214996 aims to inhibit these proteins, thereby disrupting the signaling networks and potentially slowing or stopping the growth of cancer cells .

Methods of Application or Experimental Procedures

In the study, patient-derived xenograft (PDX) models of RAS-mutant lung cancer were used to investigate the efficacy of LY3214996 . The compound was applied intermittently, and its effects were observed over time . In addition to the single-agent application of LY3214996, combination treatments with a PI3K/mTOR inhibitor (LY3023414) or a CDK4/6 inhibitor (abemaciclib) were also tested .

Results or Outcomes

The intermittent application of LY3214996 showed single-agent activity in PDX models of RAS-mutant lung cancer . The combination treatments were well-tolerated and resulted in synergistic (ERKi plus PI3K/mTORi LY3023414) and additive (ERKi plus CDK4/6i abemaciclib) tumor growth inhibition in PDX models . These results suggest that LY3214996 could be a promising therapeutic agent for the treatment of RAS-driven lung cancer .

Application 2: Treatment of ERK Pathway-Driven Cancers

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of ERK Pathway-Driven Cancers .

Summary of the Application

LY3214996 is a potent, selective, ATP-competitive ERK inhibitor that targets ERK pathway-driven cancers . The ERK pathway plays a critical role in oncogenesis and in the regulation of critical cellular processes such as cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .

Methods of Application or Experimental Procedures

In the study, LY3214996 was tested on xenograft models harboring ERK pathway alterations . The compound was applied in a dose-dependent manner, and its effects were observed over time .

Results or Outcomes

LY3214996 showed dose-dependent tumor growth inhibition and regression in xenograft models harboring ERK pathway alterations . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models . LY3214996 also exhibited synergistic combination benefit with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model . Furthermore, LY3214996 demonstrated antitumor activity in BRAF-mutant models with acquired resistance in vitro and in vivo .

Application 3: Treatment of Various Mutant Cancers

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of Various Mutant Cancers .

Summary of the Application

LY3214996 has been found to significantly inhibit tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

Methods of Application or Experimental Procedures

In the study, LY3214996 was orally administered as a single agent to various mutant cancer xenografts or PDX models . The compound’s effects were observed over time .

Results or Outcomes

Oral administration of single-agent LY3214996 significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

Eigenschaften

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temuterkib

CAS RN

1951483-29-6
Record name Temuterkib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMUTERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
IV Ferrari, A De Gregorio, MP Fuggetta… - Int. J. Sci. Res. in …, 2023 - researchgate.net
For the first time, we performed by Molecular Docking approach for six target proteins (DYRK-2, EGFR, COX-1-COV-2, MAPK-1 and MAK-3) the binding affinity of Polydatin and …
Number of citations: 0 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.